3-[(Oxan-4-ylamino)methyl]benzonitrile
Description
3-[(Oxan-4-ylamino)methyl]benzonitrile is a benzonitrile derivative featuring a tetrahydropyran (oxane) ring linked via an aminomethyl group at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₅N₂O, with a molecular weight of 217.27 g/mol. The oxan-4-ylamino group introduces both hydrophobic and hydrogen-bonding capabilities, making the compound a candidate for pharmaceutical and materials science applications. The tetrahydropyran moiety enhances conformational flexibility and solubility compared to rigid aromatic systems, while the nitrile group provides a handle for further chemical modifications .
Properties
IUPAC Name |
3-[(oxan-4-ylamino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-2-1-3-12(8-11)10-15-13-4-6-16-7-5-13/h1-3,8,13,15H,4-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWJFRRXNDZKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aminoalkyl Substituents
- Key Insights: The position of the substituent (2- vs. 3-) affects steric interactions and binding affinity in receptor-ligand systems. For example, the 2-position chloro substituent in 4-chloro-2-[(oxan-4-yl)amino]benzonitrile increases lipophilicity but may reduce solubility . Oxan-4-ylamino vs.
Benzonitriles with Heterocyclic Substituents
- Key Insights :
- 4-Oxopiperidine () introduces a rigid, planar structure with a ketone group, improving hydrogen-bond acceptor capacity compared to the flexible oxane ring in the target compound. This rigidity may enhance binding specificity in enzyme inhibitors .
- Pyrrolo-triazolo-pyrazine derivatives () are tailored for optoelectronic applications, highlighting the versatility of benzonitrile scaffolds in materials science .
Fluorinated and Pharmaceutical Derivatives
- Key Insights: Fluorine substitution () enhances electron-withdrawing effects, improving metabolic stability and membrane permeability in drug candidates . Quinazolinone derivatives () demonstrate the benzonitrile scaffold’s utility in kinase-targeted therapies, where the nitrile group often acts as a hydrogen-bond acceptor .
Receptor Binding and Pharmacological Profiles
- The ligand 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) from forms hydrogen bonds with ARG 372 and hydrophobic interactions in the estrogen-related receptor alpha (ERRα) binding pocket. Similar benzonitriles, including this compound, may leverage analogous interactions but require optimization of substituent size and polarity to avoid steric clashes .
- Synthetic Feasibility : The synthesis of 3-(4-Oxopiperidin-1-yl)benzonitrile achieves a 28% yield (), suggesting that introducing heterocycles to benzonitrile scaffolds can be challenging but feasible with advanced coupling strategies .
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